pro-opiomelanocortin joining peptide(77-97) pro-opiomelanocortin joining peptide(77-97)
Brand Name: Vulcanchem
CAS No.: 123723-76-2
VCID: VC0055568
InChI: InChI=1S/C89H145N31O36/c1-42(91)70(139)109-48(20-25-64(129)130)76(145)111-49(21-26-65(131)132)77(146)112-50(22-27-66(133)134)78(147)117-69(44(3)122)82(151)105-43(2)71(140)102-37-59(123)101-38-60(124)108-54(36-68(137)138)73(142)104-40-62(126)107-51(14-7-31-99-88(94)95)83(152)118-33-9-17-57(118)80(149)114-52(23-28-67(135)136)84(153)119-34-10-18-58(119)81(150)116-55(41-121)85(154)120-35-11-16-56(120)79(148)113-46(13-6-30-98-87(92)93)75(144)110-47(19-24-63(127)128)72(141)103-39-61(125)106-45(12-4-5-29-90)74(143)115-53(86(155)156)15-8-32-100-89(96)97/h42-58,69,121-122H,4-41,90-91H2,1-3H3,(H,101,123)(H,102,140)(H,103,141)(H,104,142)(H,105,151)(H,106,125)(H,107,126)(H,108,124)(H,109,139)(H,110,144)(H,111,145)(H,112,146)(H,113,148)(H,114,149)(H,115,143)(H,116,150)(H,117,147)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156)(H4,92,93,98)(H4,94,95,99)(H4,96,97,100)/t42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,69-/m0/s1
SMILES: CC(C(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)O
Molecular Formula: C89H145N31O36
Molecular Weight: 2225.3 g/mol

pro-opiomelanocortin joining peptide(77-97)

CAS No.: 123723-76-2

Main Products

VCID: VC0055568

Molecular Formula: C89H145N31O36

Molecular Weight: 2225.3 g/mol

pro-opiomelanocortin joining peptide(77-97) - 123723-76-2

CAS No. 123723-76-2
Product Name pro-opiomelanocortin joining peptide(77-97)
Molecular Formula C89H145N31O36
Molecular Weight 2225.3 g/mol
IUPAC Name (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C89H145N31O36/c1-42(91)70(139)109-48(20-25-64(129)130)76(145)111-49(21-26-65(131)132)77(146)112-50(22-27-66(133)134)78(147)117-69(44(3)122)82(151)105-43(2)71(140)102-37-59(123)101-38-60(124)108-54(36-68(137)138)73(142)104-40-62(126)107-51(14-7-31-99-88(94)95)83(152)118-33-9-17-57(118)80(149)114-52(23-28-67(135)136)84(153)119-34-10-18-58(119)81(150)116-55(41-121)85(154)120-35-11-16-56(120)79(148)113-46(13-6-30-98-87(92)93)75(144)110-47(19-24-63(127)128)72(141)103-39-61(125)106-45(12-4-5-29-90)74(143)115-53(86(155)156)15-8-32-100-89(96)97/h42-58,69,121-122H,4-41,90-91H2,1-3H3,(H,101,123)(H,102,140)(H,103,141)(H,104,142)(H,105,151)(H,106,125)(H,107,126)(H,108,124)(H,109,139)(H,110,144)(H,111,145)(H,112,146)(H,113,148)(H,114,149)(H,115,143)(H,116,150)(H,117,147)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156)(H4,92,93,98)(H4,94,95,99)(H4,96,97,100)/t42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,69-/m0/s1
Standard InChIKey WKYPKQRWPPXGPY-PYQFHIGGSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N)O
SMILES CC(C(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)O
Canonical SMILES CC(C(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)O
Sequence AEEETAGGDGRPEPSPREGKR
Synonyms COOH-terminally amidated rat JP
joining peptide pro-ACTH-endorphin
POMJP(77-97)
pro-opiomelanocortin joining peptide(77-97)
PubChem Compound 16132109
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator